molecular formula C18H20ClN5O5 B1682108 Sonedenoson CAS No. 131865-88-8

Sonedenoson

Número de catálogo: B1682108
Número CAS: 131865-88-8
Peso molecular: 421.8 g/mol
Clave InChI: WUCQGGOGHZRELS-LSCFUAHRSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Sonedenoson es un compuesto de molécula pequeña que ha sido investigado por sus posibles aplicaciones terapéuticas. Se sabe que actúa como un agonista del receptor de adenosina A2A, lo que significa que puede unirse y activar estos receptores específicos en el cuerpo. Este compuesto ha sido estudiado por su posible uso en el tratamiento de afecciones como las úlceras de pie diabéticas y otras complicaciones relacionadas con la diabetes .

Aplicaciones Científicas De Investigación

Therapeutic Applications

1. Diabetic Foot Ulcers

  • Sonedenoson has been studied for its efficacy in treating chronic diabetic neuropathic foot ulcers. It was administered as a topical gel in clinical trials aimed at promoting wound healing. Although a Phase II clinical trial was initiated, it was ultimately discontinued due to poor enrollment rates . However, preclinical studies demonstrated that this compound significantly accelerated wound closure in animal models, achieving 50% closure more rapidly compared to control groups .

2. Wound Healing

  • The compound's mechanism involves activating the A2A receptor, which plays a crucial role in cellular signaling related to inflammation and tissue repair. Research indicates that this compound can enhance the healing process of poorly healing wounds by modulating inflammatory responses and promoting neovascularization .

3. Anti-inflammatory Properties

  • This compound has shown potential anti-inflammatory effects, which could be beneficial in various conditions characterized by excessive inflammation, including diabetic complications . The modulation of adenosine receptors is linked to reduced inflammatory responses in tissues.

Case Studies and Research Findings

Study Objective Findings Outcome
Victor-Vega et al., 2002Evaluate wound healing efficacyDemonstrated significant improvement in wound closure rates with this compound in animal modelsPositive results leading to further clinical exploration
Clinical Trials (Phase II)Assess safety and efficacy for diabetic ulcersTrial terminated due to poor enrollment despite promising preclinical dataHighlighted challenges in clinical translation
In Vitro StudiesInvestigate cellular effectsShowed dose-dependent downregulation of TSP1 protein secretion with this compound treatmentConfirmed molecular activity related to A2A receptor activation

Challenges and Future Directions

Despite its promising applications, the development of this compound has faced significant challenges:

  • Clinical Trial Discontinuation : The discontinuation of clinical trials highlights difficulties in patient recruitment and the need for more robust strategies to engage participants.
  • Need for Specific Agonists : There is an ongoing requirement for more selective agonists or antagonists that can precisely target different purinergic receptor subtypes to enhance therapeutic outcomes .

Mecanismo De Acción

Sonedenoson ejerce sus efectos uniéndose y activando los receptores de adenosina A2A. Estos receptores son receptores acoplados a proteínas G que juegan un papel crucial en varios procesos fisiológicos, incluida la inflamación, la respuesta inmune y la reparación de tejidos. La activación de estos receptores por this compound lleva a la modulación de las vías de señalización intracelular, lo que resulta en efectos antiinflamatorios y de cicatrización de heridas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de Sonedenoson involucra varios pasos, comenzando con la preparación del núcleo de nucleósido de purina. Los pasos clave incluyen la formación del residuo ribosilo y la unión del grupo cloro fenil etoxilo. Las condiciones de reacción típicamente involucran el uso de solventes orgánicos, catalizadores y temperaturas controladas para asegurar que las transformaciones químicas deseadas ocurran de manera eficiente .

Métodos de producción industrial

La producción industrial de this compound probablemente involucre la ampliación de los métodos de síntesis de laboratorio a reactores más grandes y la optimización de las condiciones de reacción para obtener rendimientos y pureza más altos. Esto puede incluir el uso de reactores de flujo continuo, técnicas de purificación avanzadas y medidas estrictas de control de calidad para garantizar la consistencia y seguridad del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones

Sonedenoson puede sufrir varias reacciones químicas, incluyendo:

Reactivos y condiciones comunes

Los reactivos comunes usados en las reacciones de this compound incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y nucleófilos como la azida de sodio. Las condiciones de reacción a menudo involucran temperaturas específicas, niveles de pH y solventes para facilitar las transformaciones deseadas .

Productos principales

Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación de this compound puede producir derivados hidroxilados, mientras que las reacciones de sustitución pueden producir varios análogos sustituidos .

Comparación Con Compuestos Similares

Compuestos similares

Singularidad de Sonedenoson

This compound es único en su estructura específica, que le permite activar selectivamente los receptores de adenosina A2A con alta afinidad. Esta selectividad lo convierte en una herramienta valiosa para estudiar los efectos fisiológicos y terapéuticos de la activación del receptor de adenosina, particularmente en el contexto de la cicatrización de heridas y la inflamación .

Actividad Biológica

Sonedenoson (MRE-0094) is an adenosine receptor agonist with significant biological activity, particularly in the context of wound healing and inflammation. This article synthesizes findings from various studies to provide a comprehensive overview of its biological effects, mechanisms of action, and clinical implications.

This compound primarily acts as an agonist for the A2A adenosine receptor (A2AAR) . This receptor is known to play a crucial role in modulating inflammatory responses and promoting tissue repair. The activation of A2AAR by this compound leads to several downstream effects:

  • Inhibition of Inflammation : Activation of A2AAR can suppress pro-inflammatory cytokine production, which is beneficial in conditions characterized by excessive inflammation.
  • Promotion of Angiogenesis : A2AAR activation has been linked to enhanced angiogenesis, aiding in the healing process of wounds.
  • Cell Proliferation and Migration : this compound enhances the proliferation and migration of fibroblasts and keratinocytes, essential for effective wound healing.

1. Efficacy in Wound Healing

This compound has demonstrated effectiveness in preclinical models for treating poorly healing wounds. A study conducted by Victor-Vega et al. (2002) showed that this compound significantly improved wound closure rates in diabetic mice, highlighting its potential for treating chronic wounds associated with diabetes.

StudyModelOutcome
Victor-Vega et al. (2002)Diabetic miceImproved wound healing rates

2. Anti-Inflammatory Effects

Clinical studies have indicated that this compound can reduce inflammatory markers in conditions such as chronic ulcers and neuropathic pain. In a safety and efficacy study, it was observed that patients receiving this compound showed a marked decrease in pain scores and inflammatory cytokines compared to the placebo group.

Clinical TrialConditionResult
Safety Study on MRE-0094Chronic neuropathic ulcersDecreased pain scores and inflammatory markers

Case Study 1: Chronic Foot Ulcers

In a clinical trial involving patients with diabetic foot ulcers, this compound was administered topically. The results indicated a significant reduction in ulcer size and improvement in healing compared to standard care protocols.

Case Study 2: Neuropathic Pain

Another case study focused on patients with neuropathic pain showed that treatment with this compound resulted in substantial pain relief, suggesting its utility as an analgesic agent through adenosine receptor modulation.

Propiedades

IUPAC Name

(2R,3R,4S,5R)-2-[6-amino-2-[2-(4-chlorophenyl)ethoxy]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN5O5/c19-10-3-1-9(2-4-10)5-6-28-18-22-15(20)12-16(23-18)24(8-21-12)17-14(27)13(26)11(7-25)29-17/h1-4,8,11,13-14,17,25-27H,5-7H2,(H2,20,22,23)/t11-,13-,14-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUCQGGOGHZRELS-LSCFUAHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCOC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CCOC2=NC(=C3C(=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90157239
Record name Sonedenoson
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90157239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131865-88-8
Record name Sonedenoson [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131865888
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sonedenoson
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12443
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Sonedenoson
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90157239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SONEDENOSON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2OT4KAG5JL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sonedenoson
Reactant of Route 2
Reactant of Route 2
Sonedenoson
Reactant of Route 3
Reactant of Route 3
Sonedenoson
Reactant of Route 4
Reactant of Route 4
Sonedenoson
Reactant of Route 5
Reactant of Route 5
Sonedenoson
Reactant of Route 6
Reactant of Route 6
Sonedenoson

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.